Cas no 1803171-55-2 (Ravulizumab)

Ravulizumab structure
Nombre del producto:Ravulizumab
Número CAS:1803171-55-2
MF:
Megavatios:
CID:4735384
Ravulizumab Propiedades químicas y físicas
Nombre e identificación
-
- Immunoglobulin G2/G4, anti-(human complement C5) (human-Mus musculus ALXN1210 heavy chain), disulfide with human-Mus musculus ALXN1210 κ-chain, dimer
- Ravulizumab
- Research Grade Ravulizumab (DHB90001)
- Ravulizumab (anti-Complement C5)
- ALXN1210
-
Ravulizumab PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T76867-100mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 100mg |
¥ 22600 | 2024-07-23 | |
1PlusChem | 1P029LIY-5mg |
Ravulizumab |
1803171-55-2 | 95% | 5mg |
$895.00 | 2024-06-18 | |
TargetMol Chemicals | T76867-1mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 1mg |
¥ 2480 | 2024-07-23 | |
TargetMol Chemicals | T76867-25mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 25mg |
¥ 12300 | 2024-07-23 | |
1PlusChem | 1P029LIY-1mg |
Ravulizumab |
1803171-55-2 | 95% | 1mg |
$369.00 | 2024-06-18 | |
1PlusChem | 1P029LIY-10mg |
Ravulizumab |
1803171-55-2 | 95% | 10mg |
$1410.00 | 2024-06-18 | |
TargetMol Chemicals | T76867-10mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 10mg |
¥ 8380 | 2024-07-23 | |
TargetMol Chemicals | T76867-5mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 5mg |
¥ 6220 | 2024-07-23 | |
TargetMol Chemicals | T76867-2mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 2mg |
¥ 3780 | 2024-07-23 | |
MedChemExpress | HY-P99365-1mg |
Ravulizumab |
1803171-55-2 | 95.00% | 1mg |
¥3000 | 2024-07-20 |
Ravulizumab Literatura relevante
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
5. Book reviews
1803171-55-2 (Ravulizumab) Productos relacionados
- 1384840-97-4(Ethyl 5-(3-formylphenoxy)pentanoate)
- 2884-13-1(2-Methyl-6-(methylthio)pyrazine)
- 2227830-14-8(4-(1S)-1-amino-2-hydroxyethyl-N,N-dimethylbenzamide)
- 2229283-11-6(3-(1-amino-3-hydroxypropan-2-yl)benzonitrile)
- 477334-59-1(2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE)
- 2172384-27-7(2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}acetic acid)
- 2228191-24-8(1-{1-difluoro(phenyl)methylcyclopropyl}cyclopropan-1-amine)
- 1805042-17-4(3-Chloromethyl-5-cyano-2-ethylbenzenesulfonyl chloride)
- 1706447-94-0(3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole)
- 1395492-57-5(5-(1-Ethyl-1H-benzodimidazol-6-yl)-4-methylthiazol-2-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1803171-55-2)Ravulizumab

Pureza:99%/99%
Cantidad:1mg/5mg
Precio ($):376.0/940.0